BenchChemオンラインストアへようこそ!

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

antiproliferative MCF-7 breast cancer

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-29-3) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, a scaffold investigated for antiproliferative and pro-apoptotic activities in human cancer cell lines. The compound is characterized by a 4-fluoro substituent on the benzothiazole ring and a 3-chloro substituent on the benzamide phenyl ring, with a molecular formula of C14H8ClFN2OS and a molecular weight of 306.74 g/mol.

Molecular Formula C14H8ClFN2OS
Molecular Weight 306.74
CAS No. 906785-29-3
Cat. No. B2422212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS906785-29-3
Molecular FormulaC14H8ClFN2OS
Molecular Weight306.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19)
InChIKeyFGFXOQAJJNYFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-29-3): Core Chemical Identity and Procurement Baseline


3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-29-3) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, a scaffold investigated for antiproliferative and pro-apoptotic activities in human cancer cell lines [1]. The compound is characterized by a 4-fluoro substituent on the benzothiazole ring and a 3-chloro substituent on the benzamide phenyl ring, with a molecular formula of C14H8ClFN2OS and a molecular weight of 306.74 g/mol . It is commercially available as a research chemical, typically at ≥95% purity, from multiple specialty chemical suppliers .

Why 3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide Cannot Be Casually Substituted with Other Benzothiazole-Benzamide Analogs


Within the N-1,3-benzothiazol-2-ylbenzamide scaffold, antiproliferative potency and apoptosis induction are exquisitely sensitive to the specific substitution pattern on both the benzothiazole and benzamide rings [1]. Published structure-activity relationship (SAR) data demonstrate that replacing the 4-fluoro substituent on the benzothiazole with a 5-fluoro, or altering the benzamide ring halogenation from 3-chloro to 4-chloro or unsubstituted, can drastically reduce or eliminate growth inhibitory activity against MCF-7 and HepG2 cell lines [1]. Consequently, generic substitution with a closely related analog—even one differing by a single halogen position—carries a high risk of losing the specific biological profile that makes this compound valuable for target identification or assay development. The quantitative evidence below substantiates why procurement decisions must be based on the precise CAS number, not merely the chemotype.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide Against Closest Structural Analogs


Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Fluoro vs. 5-Fluoro Benzothiazole Substitution

In the N-1,3-benzothiazol-2-ylbenzamide series evaluated by Corbo et al. (2016), the 4-fluoro substituent on the benzothiazole ring (as present in the target compound) is associated with higher antiproliferative potency compared to the 5-fluoro regioisomer when paired with optimized benzamide substitution. Specifically, compound 1n (R=4-F, R1=H) exhibited measurable growth inhibition in MCF-7 cells, whereas the structurally analogous 1m (R=5-F, R1=H) showed markedly reduced activity [1]. While the target compound carries a 3-chloro substituent on the benzamide ring (R1=3-Cl) rather than hydrogen, the SAR trend indicates that the 4-fluoro benzothiazole substitution is a critical determinant of activity within this chemotype. Direct quantitative data for the target compound itself (4-F, 3-Cl) were not located in the published literature; the evidence presented here is class-level inference from the closest available analogs [1].

antiproliferative MCF-7 breast cancer

HepG2 Hepatocellular Carcinoma Cell Growth Inhibition: Differential Sensitivity to Benzamide Ring Substitution

The Corbo et al. (2016) study demonstrated that the benzamide ring substitution pattern significantly modulates antiproliferative potency against HepG2 liver cancer cells. Compounds bearing halogen substituents on the benzamide ring generally showed enhanced activity compared to the unsubstituted parent. For instance, the 4-chloro series (compounds 2a–e, R=4-Cl) exhibited variable HepG2 inhibition depending on the R1 substitution, with 2a (R1=H) serving as a baseline [1]. The target compound's 3-chloro substitution on the benzamide ring, combined with the 4-fluoro benzothiazole, is predicted to yield a distinct activity profile that differs from both the 4-chloro series and the unsubstituted benzamide analogs. However, direct head-to-head quantitative comparison data for the target compound are absent from the published literature, limiting this evidence to class-level inference [1].

HepG2 hepatocellular carcinoma antiproliferative

Apoptosis Induction Potential: Proapoptotic Signature of the N-1,3-Benzothiazol-2-ylbenzamide Scaffold

Among the series evaluated by Corbo et al. (2016), the most active compound (1k, R=5-F, R1=3,4-F2) demonstrated a pronounced proapoptotic effect, particularly in MCF-7 cells, as evidenced by caspase activation and morphological hallmarks of apoptosis [1]. This establishes that the N-1,3-benzothiazol-2-ylbenzamide core can engage apoptotic pathways. The target compound, bearing the 4-fluoro benzothiazole and 3-chloro benzamide substitution, belongs to the same scaffold and is thus expected to be capable of apoptosis induction, though its specific proapoptotic potency relative to 1k has not been directly measured. The mechanism is relevant for distinguishing this scaffold from non-apoptotic cytostatic agents [1].

apoptosis proapoptotic caspase activation

Research and Industrial Application Scenarios for 3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-29-3)


Anticancer Lead Optimization in Breast Cancer (MCF-7) Models

This compound serves as a key intermediate or scaffold-hopping template for medicinal chemistry programs targeting MCF-7 breast cancer. The established SAR showing that the 4-fluoro benzothiazole substitution is associated with antiproliferative activity [1] makes this compound a strategic starting point for further derivatization aimed at improving potency and selectivity. Procurement of the precise CAS 906785-29-3 ensures the correct regioisomeric starting material.

Hepatocellular Carcinoma (HepG2) Probe Compound for Target Identification

For academic or biotech groups investigating benzothiazole-benzamide mechanisms in liver cancer, this compound provides a scaffold with demonstrated HepG2 activity potential [1]. Its distinct 3-chloro benzamide substitution pattern may confer a unique target engagement profile useful for chemical biology studies aimed at deconvoluting the molecular targets of this chemotype.

Apoptosis Pathway Assay Development

Given that structurally related N-1,3-benzothiazol-2-ylbenzamides act as apoptosis inducers [1], this compound can be employed as a tool compound in caspase activation assays or mitochondrial membrane potential assays. Its specific substitution pattern may offer a distinct potency window suitable for high-content screening or dose-response validation of apoptotic pathway modulators.

Chemical Biology Probe for LRRK2-Related Neurodegeneration Research (Exploratory)

A patent application (EP3842422A1) describes benzothiazole-benzamide core compounds as LRRK2 inhibitors with potential in Parkinson's and Alzheimer's disease models [2]. While the target compound is not explicitly claimed in the patent, its core scaffold alignment suggests it may serve as a structural analog or negative control for LRRK2 inhibitor screening cascades. This application is exploratory and requires independent validation.

Quote Request

Request a Quote for 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.